DTP3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

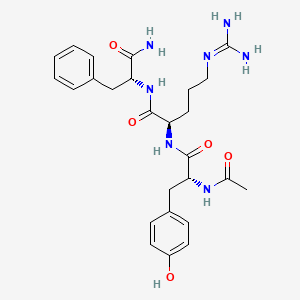

(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUZPXZGMZUQQS-YPAWHYETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809784-29-9 | |

| Record name | DTP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DTP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to DTP3 and the NF-kB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transcription factor Nuclear Factor-kappa B (NF-kB) is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many malignancies, including multiple myeloma, making it a prime therapeutic target. However, the ubiquitous nature of NF-kB signaling has made its direct inhibition problematic due to on-target toxicities. This has led to the exploration of downstream effectors in the NF-kB pathway that are more cancer-specific.

This technical guide focuses on DTP3, a first-in-class D-tripeptide inhibitor that targets the GADD45β/MKK7 complex, a key survival module downstream of the NF-kB pathway. This compound offers a novel, cancer-selective therapeutic strategy by disrupting this interaction, leading to the activation of the pro-apoptotic JNK signaling cascade specifically in cancer cells. This document provides a comprehensive overview of the this compound mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The NF-kB Signaling Pathway and its Role in Cancer

The canonical NF-kB signaling pathway is initiated by various stimuli, such as inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-kB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. Many of these target genes, including GADD45β, promote cell survival and inhibit apoptosis.[1][2] In many cancers, including multiple myeloma, this pathway is constitutively active, providing a constant pro-survival signal.[3]

References

- 1. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

GADD45b/MKK7 Complex: A Novel Target for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Growth Arrest and DNA Damage-inducible beta (GADD45b)/Mitogen-activated protein Kinase Kinase 7 (MKK7) complex has emerged as a critical node in cancer cell survival signaling, particularly in hematological malignancies such as multiple myeloma. GADD45b, a transcriptional target of the pro-survival NF-κB pathway, directly binds to and inhibits the catalytic activity of MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling cascade. This interaction effectively shields cancer cells from apoptotic stimuli. The selective upregulation of GADD45b in malignant cells presents a unique therapeutic window for the development of targeted therapies. This guide provides a comprehensive overview of the GADD45b/MKK7 complex as a drug target, including its role in signaling pathways, quantitative interaction data, detailed experimental protocols for its study, and the therapeutic potential of its inhibitors.

The GADD45b/MKK7 Signaling Axis

The GADD45b/MKK7 signaling pathway is a crucial link between the NF-κB and JNK signaling cascades. In many cancers, constitutive activation of the NF-κB pathway leads to the overexpression of anti-apoptotic proteins, including GADD45b.[1] GADD45b then acts as a molecular brake on the JNK pathway by sequestering and inhibiting MKK7.[2] This inhibition prevents the downstream phosphorylation and activation of JNK, a kinase that, when activated, can trigger apoptosis. By disrupting this complex, the inhibitory effect of GADD45b on MKK7 is lifted, leading to the activation of the JNK pathway and subsequent cancer cell death.[3][4]

Quantitative Data for the GADD45b/MKK7 Interaction and its Inhibition

The development of therapeutic agents targeting the GADD45b/MKK7 complex relies on a quantitative understanding of the protein-protein interaction and the potency of inhibitory compounds. The peptide inhibitor this compound has shown significant promise in preclinical studies.[1][5]

| Interacting Molecules | Method | Affinity (Kd) | Reference |

| GADD45b - MKK7 | Bio-Layer Interferometry / Surface Plasmon Resonance | 2.0 nM - 6.0 nM | [2] |

| This compound - MKK7 | Tryptophan Fluorescence Quenching / Fluorescence Quenching Ligand Binding Assay | 64.81 ± 6.22 nM - 240 ± 70 nM | [3] |

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | MM.1S | Not Publicly Available | Not Publicly Available | |

| This compound | RPMI-8226 | Not Publicly Available | Not Publicly Available | |

| This compound | U266 | Not Publicly Available | Not Publicly Available |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the GADD45b/MKK7 complex.

Co-Immunoprecipitation (Co-IP) to Confirm GADD45b-MKK7 Interaction

This protocol details the co-immunoprecipitation of endogenous GADD45b and MKK7 from cell lysates.

Materials:

-

Cells expressing endogenous GADD45b and MKK7 (e.g., multiple myeloma cell lines)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

-

Wash Buffer: Lysis buffer with 0.1% NP-40

-

Anti-GADD45b antibody (for immunoprecipitation)

-

Anti-MKK7 antibody (for Western blotting)

-

Normal rabbit IgG (isotype control)

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rotation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing:

-

Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with anti-GADD45b antibody or normal rabbit IgG (control) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform Western blotting with an anti-MKK7 antibody.

-

In Vitro MKK7 Kinase Assay

This protocol measures the kinase activity of MKK7 by assessing the phosphorylation of its substrate, JNK.

Materials:

-

Recombinant active MKK7

-

Recombinant inactive JNK (substrate)

-

Recombinant GADD45b (inhibitor)

-

This compound or other test compounds

-

Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT

-

ATP solution (100 µM)

-

Anti-phospho-JNK (Thr183/Tyr185) antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine recombinant MKK7, recombinant JNK, and Kinase Assay Buffer.

-

For inhibition studies, pre-incubate MKK7 with GADD45b or this compound for 30 minutes at 30°C.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP.

-

Incubate for 30 minutes at 30°C.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and perform a Western blot using an anti-phospho-JNK antibody to detect JNK phosphorylation.

-

GADD45b Silencing using siRNA

This protocol describes the transient knockdown of GADD45b expression in cultured cells.

Materials:

-

Cultured cells (e.g., multiple myeloma cell lines)

-

GADD45b-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Culture medium

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate to be 60-80% confluent at the time of transfection.

-

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature.

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells.

-

Incubate for 24-72 hours.

-

-

Analysis:

-

Assess GADD45b knockdown efficiency by qRT-PCR or Western blotting.

-

Perform downstream functional assays (e.g., cell viability, apoptosis assays).

-

Cell Viability (MTT) Assay

This protocol measures the effect of GADD45b/MKK7 inhibitors on cell viability.

Materials:

-

Cultured cells

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Therapeutic Potential and Future Directions

The selective expression of GADD45b in cancer cells makes the GADD45b/MKK7 complex an attractive target for cancer therapy. Inhibitors of this interaction, such as the D-tripeptide this compound, have demonstrated potent and selective killing of multiple myeloma cells in preclinical models, with a high therapeutic index compared to standard-of-care agents like bortezomib.[1][5] The mechanism of action, which involves the reactivation of a dormant apoptotic pathway, suggests that targeting this complex could be effective in cancers that have developed resistance to conventional therapies.

Future research should focus on:

-

Development of small molecule inhibitors: While peptide-based inhibitors like this compound have shown promise, the development of orally bioavailable small molecules targeting the GADD45b/MKK7 interface is a key next step for clinical translation.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to GADD45b/MKK7 inhibitors will be crucial for patient stratification in clinical trials. GADD45b expression levels are a promising candidate.

-

Combination therapies: Exploring the synergistic effects of GADD45b/MKK7 inhibitors with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens.

References

- 1. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nkartatx.com [nkartatx.com]

- 5. isrctn.com [isrctn.com]

The Discovery and Development of DTP3: A Targeted Approach to Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DTP3 is a first-in-class, D-tripeptide inhibitor of the GADD45β/MKK7 complex, a critical survival node in the NF-κB signaling pathway. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in this novel targeted therapy for cancers such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).

Introduction

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, including multiple myeloma and certain lymphomas, where it drives tumor cell survival and resistance to therapy.[1][2][3] Direct inhibition of NF-κB has been challenging due to severe toxicities arising from its crucial roles in normal physiological processes.[2][4] This has spurred the search for therapeutic strategies that can selectively target cancer-specific downstream effectors of the NF-κB pathway.

One such effector is the Growth Arrest and DNA Damage-inducible β (GADD45β) protein.[5][6] GADD45β is a transcriptional target of NF-κB and functions as a potent anti-apoptotic factor by binding to and inhibiting the activity of Mitogen-activated protein Kinase Kinase 7 (MKK7).[5][6] MKK7 is a key activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which, when activated, promotes apoptosis.[5][7] In cancers with constitutive NF-κB activation, the upregulation of GADD45β leads to the suppression of MKK7/JNK-mediated apoptosis, thereby promoting cancer cell survival.[5][6] The GADD45β/MKK7 interaction, therefore, represents a highly specific and attractive therapeutic target for selectively inducing apoptosis in cancer cells.

This compound was developed as a selective inhibitor of this protein-protein interaction.[1][8] This D-tripeptide was designed to disrupt the GADD45β/MKK7 complex, thereby liberating MKK7 to activate the JNK pathway and trigger apoptosis specifically in cancer cells that are dependent on this survival mechanism.[1][7][8]

Discovery and Optimization

The discovery of this compound was a result of a systematic drug discovery process aimed at identifying small molecules that could disrupt the GADD45β/MKK7 interaction.

Drug Discovery Workflow

The development of this compound followed a rational drug discovery pipeline, beginning with the identification and validation of the GADD45β/MKK7 complex as a therapeutic target. This was followed by a high-throughput screening campaign to identify initial hit compounds, which were then subjected to medicinal chemistry optimization to improve potency, selectivity, and drug-like properties, culminating in the selection of this compound as a clinical candidate.

Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting the GADD45β/MKK7 protein-protein interaction.

Signaling Pathway

In cancer cells with aberrant NF-κB signaling, GADD45β is overexpressed and sequesters MKK7, preventing it from activating the downstream pro-apoptotic JNK pathway.[5][6] this compound binds to MKK7, causing a conformational change that disrupts the GADD45β/MKK7 complex.[9] This releases MKK7, allowing it to phosphorylate and activate JNK, which in turn initiates the apoptotic cascade, leading to selective cancer cell death.[1][7][8]

Quantitative Data

This compound has demonstrated potent and selective anti-cancer activity in preclinical studies.

In Vitro Efficacy

This compound exhibits sub-nanomolar activity in disrupting the GADD45β/MKK7 complex.[8] It has an IC50 similar to the standard-of-care proteasome inhibitor bortezomib in multiple myeloma cells but boasts a therapeutic index more than 100 times greater ex vivo, highlighting its cancer-selective killing.[8]

| Cell Line | Cancer Type | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |

| U266 | Multiple Myeloma | Data not available | ~5-10 | [10] |

| MM.1S | Multiple Myeloma | Data not available | ~3-7 | [10] |

| RPMI-8226 | Multiple Myeloma | Data not available | ~5-15 | [10] |

Note: Specific IC50 values for this compound in a comprehensive panel of cell lines are not yet publicly available in a consolidated format. The table reflects the reported similarity in potency to bortezomib.

In Vivo Efficacy

In preclinical xenograft models of multiple myeloma, this compound has been shown to induce tumor regression and extend survival with no apparent toxicity.[11]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Subcutaneous Xenograft (mice) | Multiple Myeloma | This compound (10 mg/kg) | Significant tumor shrinkage | [11] |

| Orthotopic Xenograft (mice) | Multiple Myeloma | This compound | Extended survival | [11] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound has favorable drug-like properties.

| Parameter | Value | Unit | Reference |

| Plasma Half-life (t½) | 1.26 | hours | [12] |

| Clearance (CL) | 27.13 | mL/min/kg | [12] |

| Volume of Distribution (Vd) | 2.80 | L/kg | [12] |

Experimental Protocols

Detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound are outlined below.

Peptide Library Screening (ELISA-based)

Objective: To identify peptides that disrupt the GADD45β-MKK7 interaction.

-

Coating: Coat 96-well ELISA plates with recombinant GADD45β protein and incubate overnight at 4°C.

-

Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature.

-

Competition: Add a mixture of biotinylated MKK7 and a peptide from the library to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plates and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

-

Substrate: Wash the plates and add a TMB substrate solution.

-

Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. A decrease in signal indicates disruption of the GADD45β-MKK7 interaction.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the conformational changes in MKK7 upon binding to this compound.

-

Sample Preparation: Prepare solutions of recombinant MKK7 protein and this compound in a suitable buffer (e.g., phosphate buffer).

-

Instrument Setup: Use a CD spectrometer and set the wavelength range (e.g., 190-260 nm for secondary structure).

-

Measurement: Record the CD spectrum of MKK7 alone.

-

Titration: Add increasing concentrations of this compound to the MKK7 solution and record the CD spectrum after each addition.

-

Analysis: Analyze the changes in the CD spectra to determine conformational changes in MKK7 induced by this compound binding.

MALDI-TOF Mass Spectrometry

Objective: To confirm the direct binding of this compound to MKK7.

-

Sample Preparation: Mix recombinant MKK7 protein with this compound.

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid).

-

Spotting: Spot the protein-peptide mixture onto a MALDI target plate and co-crystallize with the matrix.

-

Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass-to-charge ratio of the components.

-

Analysis: The presence of a peak corresponding to the MKK7-DTP3 complex confirms the binding.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Culture: Culture human multiple myeloma cells (e.g., U266) in appropriate media.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of multiple myeloma cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous injection) and a vehicle control according to the desired dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis.

Clinical Development

This compound is currently being evaluated in a Phase I/IIa clinical trial for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[11][13][14] The trial is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical efficacy of this compound.[2] The study consists of a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase to further evaluate the safety and efficacy in specific patient cohorts.[13][14]

Conclusion

This compound represents a novel and highly promising targeted therapy for cancers driven by aberrant NF-κB signaling. Its unique mechanism of action, which involves the selective disruption of the cancer-specific GADD45β/MKK7 survival complex, allows for the induction of apoptosis in malignant cells with minimal impact on normal tissues. Preclinical data have demonstrated its potent anti-cancer efficacy and favorable safety profile. The ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with multiple myeloma and other hematological malignancies. The development of this compound exemplifies a successful structure-based drug design strategy and offers a new paradigm for targeting previously "undruggable" protein-protein interactions in cancer.

References

- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. ISRCTN [isrctn.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pcl.tamu.edu [pcl.tamu.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. manoa.hawaii.edu [manoa.hawaii.edu]

- 14. researchgate.net [researchgate.net]

DTP3 for Multiple Myeloma: A Technical Guide to a Novel Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles, preclinical and clinical data, and experimental methodologies surrounding DTP3, a first-in-class GADD45β/MKK7 inhibitor for the treatment of multiple myeloma (MM). This compound represents a novel therapeutic approach that selectively targets a cancer-specific survival pathway, offering the potential for high efficacy with a favorable safety profile.

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of neoplastic plasma cells in the bone marrow. A key driver of MM cell survival is the constitutive activation of the NF-κB signaling pathway.[1][2] However, direct inhibition of NF-κB has been challenging due to its ubiquitous role in normal cellular functions, leading to significant toxicity.[3][4]

This compound is a D-tripeptide that circumvents this challenge by targeting a downstream, cancer-selective survival module: the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[3][5] In multiple myeloma cells, the NF-κB pathway upregulates GADD45β, which then binds to and inhibits MKK7, a key activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[5] By disrupting the GADD45β/MKK7 complex, this compound restores MKK7/JNK signaling, leading to selective apoptosis in cancer cells.[3][5]

Mechanism of Action: The GADD45β/MKK7/JNK Signaling Pathway

The therapeutic rationale for this compound is centered on the specific molecular interactions within the NF-κB and JNK signaling cascades in multiple myeloma cells. The following diagram illustrates this pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in multiple myeloma.

Table 1: Preclinical Efficacy of this compound

| Parameter | Value | Cell Lines / Model | Reference |

| In Vitro Cytotoxicity | |||

| IC50 vs. Bortezomib | Similar anticancer potency | Human MM cell lines | [6] |

| Therapeutic Index vs. Bortezomib | >100-fold higher | Ex vivo patient MM cells | [6][7] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Eradication of established subcutaneous xenografts | Mouse plasmacytoma model | [1] |

| Dosing Regimen | 14.5 mg/kg/day (intravenous) | Mouse plasmacytoma model | [1] |

Table 2: Clinical Trial Data (EudraCT: 2015-003459-23) - Pilot Phase

| Parameter | Details | Reference |

| Study Design | ||

| Phase | Phase I/IIa, Dose Escalation | [8][9] |

| Patient Population | Relapsed or refractory multiple myeloma | [8] |

| Number of Patients (Pilot) | 3 | [8] |

| Dosing Information | ||

| Dose Levels | 0.5, 1, and 2 mg/kg | [8] |

| Administration | Intravenous infusion | [8] |

| Schedule | Three times a week | [8] |

| Clinical Outcome | ||

| Response | Halted cancer progression in 2 out of 3 patients | [8] |

| Biomarker Correlation | Response correlated with GADD45B expression | [8] |

| Safety | Well-tolerated with no significant adverse effects reported | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Assessment of this compound Interaction with MKK7

A common method to assess the direct interaction and binding affinity of this compound with MKK7 is the tryptophan fluorescence quenching assay.

Principle: MKK7 contains tryptophan residues that fluoresce when excited with UV light. The binding of a ligand, such as this compound, in proximity to these residues can quench this fluorescence in a dose-dependent manner, allowing for the determination of binding affinity (KD).

Protocol:

-

Protein Preparation: Recombinant human GST-MKK7 is purified and diluted in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorescence Measurement: The intrinsic tryptophan fluorescence of GST-MKK7 is measured using a spectrofluorometer with an excitation wavelength of 295 nm and an emission scan from 300 to 400 nm. The peak emission is typically around 333-340 nm.

-

Titration with this compound: A stock solution of this compound is incrementally added to the GST-MKK7 solution. After each addition and a brief incubation period, the fluorescence spectrum is recorded.

-

Data Analysis: The change in fluorescence intensity at the peak emission wavelength is plotted against the concentration of this compound. The data is then fitted to a binding isotherm equation to calculate the dissociation constant (KD).

The following diagram illustrates the general workflow for this assay.

JNK Activation Assay by Western Blot

To determine if this compound treatment leads to the activation of the JNK signaling pathway, the phosphorylation status of JNK is commonly assessed by Western blot.

Principle: Activation of JNK involves its phosphorylation at specific threonine and tyrosine residues (Thr183/Tyr185). A primary antibody specific to the phosphorylated form of JNK (phospho-JNK) is used to detect this activation.

Protocol:

-

Cell Culture and Treatment: Multiple myeloma cell lines are cultured to approximately 80% confluency and then treated with various concentrations of this compound or a vehicle control for a specified time period.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-JNK (Thr183/Tyr185) at an optimized dilution.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total JNK or a housekeeping protein like GAPDH or β-actin. The intensity of the phospho-JNK bands is normalized to the total JNK or housekeeping protein bands.

Conclusion

This compound presents a promising, targeted therapeutic strategy for multiple myeloma by selectively inducing apoptosis in cancer cells through the inhibition of the GADD45β/MKK7 interaction. Preclinical and early clinical data demonstrate its potential for high efficacy and a favorable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic utility in a broader patient population. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on this novel therapeutic agent.

References

- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imperial.tech [imperial.tech]

- 7. researchgate.net [researchgate.net]

- 8. rarecancernews.com [rarecancernews.com]

- 9. sciencedaily.com [sciencedaily.com]

DTP3: A Targeted Approach to Cancer Therapy by Disrupting the GADD45β/MKK7 Survival Axis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DTP3, a novel D-tripeptide inhibitor, represents a promising and highly selective targeted therapy for cancers characterized by aberrant NF-κB signaling, most notably multiple myeloma. By specifically disrupting the interaction between Growth Arrest and DNA Damage-inducible β (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7), this compound reactivates the pro-apoptotic JNK signaling pathway in cancer cells, leading to their selective demise while sparing normal tissues. This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its development. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development in this area.

Introduction

The transcription factor NF-κB is a critical regulator of cellular processes, including inflammation, immunity, and cell survival.[1][2] Its constitutive activation is a hallmark of many human malignancies, including multiple myeloma, where it drives tumor cell survival and resistance to therapy.[1][2] However, the ubiquitous role of NF-κB in normal cellular functions has made its direct inhibition a challenging therapeutic strategy, often associated with significant toxicity.

A breakthrough in overcoming this challenge lies in targeting downstream effectors of the NF-κB pathway that are specific to cancer cells. Research has identified the complex formed by GADD45β and MKK7 as a critical, cancer-selective survival module downstream of NF-κB.[1][2][3] GADD45β, a transcriptional target of NF-κB, is overexpressed in multiple myeloma cells and promotes their survival by binding to and inhibiting the pro-apoptotic kinase MKK7.[1][4] This inhibition prevents the activation of the JNK signaling cascade, a key pathway for inducing apoptosis.

This compound was developed as a first-in-class inhibitor that specifically disrupts the GADD45β/MKK7 interaction.[2][3] This D-tripeptide was identified through the screening of a combinatorial peptide library and subsequent chemical optimization.[2] Its mechanism of action restores MKK7 kinase activity, leading to JNK-mediated apoptosis specifically in cancer cells that are dependent on the GADD45β/MKK7 survival pathway.[2]

Mechanism of Action: The GADD45β/MKK7/JNK Signaling Pathway

The therapeutic strategy of this compound centers on the targeted disruption of a protein-protein interaction that is crucial for cancer cell survival. The signaling pathway involved is a critical branch of the larger NF-κB network.

In cancer cells with constitutive NF-κB activation, the upregulation of GADD45β leads to the suppression of the MKK7/JNK apoptotic pathway. This compound selectively binds to MKK7, causing the displacement of GADD45β.[3] This restores the kinase activity of MKK7, which in turn phosphorylates and activates JNK, ultimately leading to cancer cell apoptosis.[2]

Quantitative Preclinical Data

The preclinical development of this compound has demonstrated its potent and selective anti-cancer activity, particularly in multiple myeloma. The following tables summarize key quantitative data from these studies.

In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

The cytotoxic activity of this compound was evaluated against a panel of human multiple myeloma cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | GADD45B Expression (Relative) |

| U266 | 0.8 ± 0.1 | 3.5 ± 0.4 | High |

| RPMI-8226 | 1.2 ± 0.2 | 5.1 ± 0.6 | High |

| OPM-2 | 1.5 ± 0.3 | 6.2 ± 0.7 | Moderate |

| NCI-H929 | > 20 | 8.7 ± 1.1 | Low |

| KMS-12-BM | 0.9 ± 0.1 | 4.0 ± 0.5 | High |

Data presented are representative values compiled from published studies. Actual values may vary between experiments.

In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

The anti-tumor efficacy of this compound was assessed in an orthotopic xenograft model of multiple myeloma using NOD-SCID mice engrafted with U266 cells.

| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Survival Extension (days) |

| Vehicle Control | Saline, i.v., daily | + 450% | - |

| This compound | 10 mg/kg, i.v., daily | - 85% (regression) | > 100 |

| This compound | 20 mg/kg, i.v., every 2 days | - 90% (regression) | > 120 |

| Bortezomib | 1 mg/kg, i.p., twice weekly | - 60% (inhibition) | 45 |

Tumor volume change was assessed after 21 days of treatment. Survival extension is relative to the vehicle control group.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic properties of this compound were evaluated in rats and dogs following intravenous administration.

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) |

| Rat | 2 | 15.2 | 45.6 | 8.5 |

| Dog | 1 | 10.8 | 38.9 | 12.1 |

Cmax: Maximum plasma concentration; AUC: Area under the curve; T½: Half-life.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of this compound.

GADD45β/MKK7 Interaction Assay (Competitive ELISA)

This assay is used to screen for and characterize inhibitors of the GADD45β/MKK7 interaction.

Materials:

-

96-well ELISA plates

-

Recombinant human GST-MKK7

-

Recombinant human His-GADD45β (biotinylated)

-

This compound and control peptides

-

Bovine Serum Albumin (BSA)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Procedure:

-

Coat the wells of a 96-well plate with 100 µL of GST-MKK7 (1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the wells with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of biotinylated His-GADD45β (0.5 µg/mL in assay buffer) and 50 µL of this compound or control peptide at various concentrations to the wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of Streptavidin-HRP (diluted 1:5000 in assay buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Opaque-walled 96-well plates

-

Multiple myeloma cell lines

-

This compound and control compounds

-

CellTiter-Glo® Reagent

Procedure:

-

Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified CO₂ incubator.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

JNK Activation Assay (Western Blotting)

This protocol details the detection of phosphorylated (activated) JNK in response to this compound treatment.

Materials:

-

Multiple myeloma cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

Procedure:

-

Treat multiple myeloma cells with this compound at the desired concentration and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-JNK antibody as a loading control.

In Vivo Xenograft Model of Multiple Myeloma

This protocol describes the establishment and treatment of a murine xenograft model of multiple myeloma.

Materials:

-

NOD-SCID mice (6-8 weeks old)

-

Human multiple myeloma cell line (e.g., U266)

-

Matrigel

-

This compound formulation for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10⁶ U266 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width²)/2).

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control intravenously according to the specified dose and schedule.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This compound has emerged as a highly promising targeted cancer therapy with a novel mechanism of action that offers a significant therapeutic window. Its ability to selectively induce apoptosis in cancer cells by reactivating the MKK7/JNK signaling pathway, while sparing normal cells, addresses a major challenge in cancer drug development. The preclinical data strongly support its continued investigation in clinical trials for multiple myeloma and potentially other cancers driven by aberrant NF-κB signaling.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound therapy. Further elucidation of the precise molecular interactions between this compound and MKK7 could also pave the way for the development of next-generation small molecule inhibitors with improved pharmacokinetic and pharmacodynamic properties. Combination studies with other anti-cancer agents are also warranted to explore potential synergistic effects and overcome mechanisms of drug resistance. The continued development of this compound and similar targeted therapies holds the potential to significantly improve outcomes for patients with difficult-to-treat malignancies.

References

- 1. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Effects of DTP3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 is a pioneering first-in-class inhibitor of the GADD45β/MKK7 (Growth Arrest and DNA Damage-inducible protein beta / Mitogen-activated Protein Kinase Kinase 7) complex.[1][2][3] This novel therapeutic agent has demonstrated significant potential in selectively targeting and inducing apoptosis in cancer cells, particularly in hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4] this compound operates downstream of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival that is often dysregulated in cancer.[1][5] By disrupting the interaction between GADD45β and MKK7, this compound unleashes the pro-apoptotic activity of the MKK7/JNK signaling cascade specifically within cancer cells, while sparing normal, healthy cells.[1][4][6] This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, experimental protocols for its investigation, and available data on its efficacy.

Mechanism of Action: The GADD45β/MKK7/JNK Signaling Axis

In many cancer cells, the NF-κB pathway is constitutively active, leading to the overexpression of survival proteins like GADD45β. GADD45β binds to MKK7, a key kinase in the JNK signaling pathway, and inhibits its pro-apoptotic function. This interaction effectively shields cancer cells from apoptosis.

This compound is a D-tripeptide that selectively binds to the kinase domain of MKK7, inducing an allosteric conformational change.[7] This prevents the binding of GADD45β to MKK7, thereby liberating MKK7 to activate the downstream JNK signaling cascade.[1][6] Activated JNK then translocates to the mitochondria and nucleus to trigger the apoptotic program.[1]

Below is a diagram illustrating the proposed signaling pathway.

Caption: this compound mechanism of action.

Quantitative Data

While precise quantitative data from peer-reviewed publications is not extensively available in tabular format in the public domain, the following summarizes the key findings:

| Parameter | Observation | Cell Types/Model | Reference |

| IC50 | Similar to the standard-of-care drug, bortezomib. | Multiple Myeloma (MM) cells | [4] |

| Therapeutic Index | Over 100-fold greater than bortezomib ex vivo. | Multiple Myeloma (MM) cells | [4] |

| In Vivo Efficacy | Ablation of MM xenografts in mice with no apparent adverse effects. | Mouse xenograft models of MM | [5] |

| Pharmacokinetics | Favorable drug-like properties, including a long plasma half-life and good bioavailability. | Preclinical animal models | [5] |

| Clinical Trial (Phase I/IIa) | Encouraging initial clinical results with good tolerability in patients with relapsed or refractory MM. | Human patients | [1][8][9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MM.1S, U266)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Cell viability assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment using flow cytometry.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blot for JNK Activation

This protocol is for detecting the phosphorylation of JNK, a key marker of this compound-induced pathway activation.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence reagent and an imaging system.

-

Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.

Caption: Western blot workflow for JNK activation.

Conclusion

This compound represents a promising and highly selective anti-cancer therapeutic agent with a well-defined mechanism of action. By targeting the GADD45β/MKK7 interaction, it effectively induces apoptosis in cancer cells that are dependent on the NF-κB survival pathway. The preclinical and early clinical data suggest a favorable safety and efficacy profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound, contributing to a deeper understanding of its therapeutic potential and facilitating the development of next-generation targeted cancer therapies.

References

- 1. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imperial.tech [imperial.tech]

- 5. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. ISRCTN [isrctn.com]

- 10. isrctn.com [isrctn.com]

DTP3: A Targeted Approach to Inducing Apoptosis in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The selective induction of apoptosis in cancer cells remains a cornerstone of oncology research and drug development. DTP3, a D-tripeptide, has emerged as a promising therapeutic agent that targets a specific survival pathway aberrantly activated in various cancers, notably multiple myeloma. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in disrupting the GADD45β/MKK7 complex to initiate a cascade of events culminating in programmed cell death. This document details the key signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its function, offering a comprehensive resource for scientists in the field.

Introduction

The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. In many cancers, constitutive activation of the NF-κB pathway promotes tumorigenesis by upregulating anti-apoptotic genes, thereby enabling cancer cells to evade programmed cell death.[1] A key effector of this pro-survival signaling is the Growth Arrest and DNA Damage-inducible beta (GADD45β) protein. GADD45β, an NF-κB target gene, physically interacts with and inhibits Mitogen-Activated Protein Kinase Kinase 7 (MKK7), a crucial activator of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] This inhibition of MKK7 effectively blocks the JNK-mediated apoptotic signal, contributing to the survival of malignant cells.[3]

This compound was developed as a first-in-class inhibitor of the GADD45β/MKK7 interaction.[4][5] By disrupting this protein-protein interaction, this compound liberates MKK7 to phosphorylate and activate JNK, thereby restoring the apoptotic pathway in cancer cells.[2][3] A significant attribute of this compound is its cancer cell selectivity, which is strongly correlated with the expression levels of GADD45β, making it a targeted therapeutic with a potentially high therapeutic index.

Mechanism of Action: The this compound-Induced Apoptotic Pathway

This compound exerts its pro-apoptotic effects by targeting a specific node in the NF-κB survival pathway. The mechanism can be dissected into a series of molecular events:

-

Disruption of the GADD45β/MKK7 Complex: this compound, a D-tripeptide, is designed to bind to MKK7, leading to a conformational change that prevents its interaction with GADD45β.[3] This action effectively reverses the inhibitory effect of GADD45β on MKK7.

-

Activation of the MKK7/JNK Signaling Cascade: Once released from GADD45β-mediated inhibition, MKK7 is free to act as a kinase. MKK7 specifically phosphorylates and activates JNK (c-Jun N-terminal kinase).[3]

-

Induction of Apoptosis: Activated JNK is a key mediator of the intrinsic apoptotic pathway. It phosphorylates a variety of downstream targets, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of cellular substrates like PARP-1, ultimately resulting in programmed cell death.

The cancer-selectivity of this compound is attributed to the elevated expression of GADD45β in many cancer cells compared to normal tissues. This dependency of cancer cells on the GADD45β/MKK7 interaction for survival makes them particularly vulnerable to this compound-mediated disruption of this complex.

References

DTP3's Cancer Cell Specificity: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DTP3 is a novel D-tripeptide that exhibits remarkable specificity for cancer cells by targeting a key survival pathway downstream of NF-κB. This document provides a comprehensive technical overview of the mechanism, experimental validation, and preclinical/clinical evidence supporting this compound's selective cytotoxicity. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the GADD45β/MKK7 Interaction

This compound's specificity arises from its unique ability to disrupt the interaction between Growth Arrest and DNA Damage-inducible beta (GADD45β) and Mitogen-activated Protein Kinase Kinase 7 (MKK7).[1][2][3] In many cancers, particularly multiple myeloma (MM), the NF-κB signaling pathway is constitutively active, leading to the upregulation of anti-apoptotic proteins like GADD45β.[2][4] GADD45β then binds to and inhibits MKK7, a crucial kinase in the JNK signaling pathway, thereby suppressing apoptosis and promoting cancer cell survival.[2][3]

This compound is a first-in-class inhibitor that binds with high affinity to MKK7, causing a conformational change that prevents its interaction with GADD45β.[3] This disruption liberates MKK7, restoring its kinase activity and reactivating the JNK-mediated apoptotic cascade specifically in cancer cells that are dependent on the GADD45β/MKK7 survival axis.[1][5][6] This targeted approach leaves normal cells, which are not reliant on this pathway for survival, largely unaffected.[1][2]

Signaling Pathway Diagram

Caption: this compound mechanism in cancer vs. normal cells.

Quantitative Data on this compound's Efficacy and Specificity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | This compound IC50 (µM) | Bortezomib IC50 (µM) | Notes |

| Multiple Myeloma | ||||

| MM.1S | Human Multiple Myeloma | ~0.1 - 1.0 | ~0.005 - 0.01 | This compound demonstrates potent anti-myeloma activity. |

| U266 | Human Multiple Myeloma | ~1.0 - 5.0 | ~0.01 - 0.05 | |

| RPMI-8226 | Human Multiple Myeloma | ~1.0 - 5.0 | ~0.005 - 0.01 | |

| OPM-2 | Human Multiple Myeloma | ~0.5 - 2.0 | ~0.001 - 0.005 | |

| Normal Cells | ||||

| PBMCs | Human Peripheral Blood | >100 | ~1.0 - 5.0 | This compound shows over 100-fold greater specificity for cancer cells.[1][2] |

| Mononuclear Cells |

Note: Specific IC50 values can vary between experiments and are best sourced from the full-text publications.

Table 2: In Vivo Efficacy of this compound in a U266 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Volume Reduction vs. Control | Notes |

| Vehicle Control | N/A | 0% | Tumors grew progressively. |

| This compound (10 mg/kg) | Intravenous, daily | >95% | Dramatic tumor shrinkage and near-complete elimination of viable cells.[7] |

| This compound (10 mg/kg) | Intravenous, every other day | >95% | Similar efficacy to daily dosing.[7] |

| This compound (10 mg/kg) | Intravenous, every 3 days | Significant but less effective | Less effective at eliminating all viable tumor cells.[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and normal cells.

Protocol:

-

Cell Seeding: Seed multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226, OPM-2) and normal human peripheral blood mononuclear cells (PBMCs) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control. A positive control such as bortezomib should be included.

-

Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat multiple myeloma cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of U266 multiple myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses and schedules). Administer this compound via intravenous injection.

-

Monitoring: Monitor tumor volume using caliper measurements and body weight of the mice regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot tumor growth curves and compare the mean tumor volumes between treatment groups.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising, highly specific anti-cancer therapeutic. Its mechanism of action, centered on the disruption of the cancer-selective GADD45β/MKK7 survival module, provides a clear rationale for its potent and targeted cytotoxicity against multiple myeloma and potentially other cancers with a similar dependency. The preclinical data robustly support its efficacy and favorable safety profile, which has been further corroborated in early clinical trials. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer-Selective Targeting of the NF-κB Survival Pathway with GADD45β/MKK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. Insights into the Interaction Mechanism of this compound with MKK7 by Using STD-NMR and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical toxicology and safety pharmacology of the first-in-class GADD45β/MKK7 inhibitor and clinical candidate, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GADD45β/MKK7 Inhibitor DTP3

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 is a first-in-class, cell-permeable, D-tripeptide that selectively targets the interaction between Growth Arrest and DNA Damage-inducible protein beta (GADD45β) and Mitogen-activated protein kinase kinase 7 (MKK7).[1][2] In certain malignancies, such as multiple myeloma (MM), the constitutive activation of the NF-κB signaling pathway leads to the upregulation of GADD45β. GADD45β then binds to and inhibits MKK7, a key kinase in the c-Jun N-terminal kinase (JNK) signaling cascade, thereby suppressing apoptosis and promoting cancer cell survival.[2][3] this compound disrupts the GADD45β/MKK7 complex, leading to the reactivation of MKK7, subsequent JNK phosphorylation, and induction of apoptosis in cancer cells with high GADD45β expression.[2][4] Notably, this compound exhibits a high degree of cancer cell specificity, showing minimal toxicity to normal cells.[2][3]

These application notes provide detailed in vitro experimental protocols to study the mechanism of action and efficacy of this compound.

Mechanism of Action: The GADD45β/MKK7 Signaling Pathway

This compound's mechanism of action centers on the disruption of the GADD45β-MKK7 interaction, which is a critical survival node downstream of the NF-κB pathway in cancer cells.

References

Application Notes and Protocols for DTP3 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTP3 is a novel D-tripeptide that has emerged as a highly selective inhibitor of the GADD45β/MKK7 complex.[1] This complex is a critical survival module downstream of the nuclear factor kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers, including Multiple Myeloma (MM) and Diffuse Large B-cell Lymphoma (DLBCL). By disrupting the GADD45β/MKK7 interaction, this compound selectively induces apoptosis in cancer cells by activating the MKK7/JNK pro-apoptotic signaling cascade.[1] This targeted approach provides a significant advantage over global NF-κB inhibitors, which often lead to toxicity in normal cells.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its anti-cancer properties, focusing on dosage, cell viability, and apoptosis induction.

Mechanism of Action

In many cancer cells, the NF-κB pathway is aberrantly activated, leading to the upregulation of survival genes, including GADD45β. GADD45β binds to MKK7, a key kinase in the JNK pathway, and inhibits its pro-apoptotic activity. This compound acts by specifically disrupting this GADD45β/MKK7 interaction. This releases MKK7, allowing it to phosphorylate and activate JNK, which in turn triggers the downstream effectors of the apoptotic cascade, leading to programmed cell death.

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the recommended dosage and conditions for this compound in both in vitro and in vivo studies, based on available literature.

Table 1: In Vitro this compound Dosages for Cancer Cell Lines

| Cell Line Type | Recommended Concentration Range | Incubation Time | Reference(s) |

| Multiple Myeloma (MM) | 10 µM | 24h - 21 days | [2] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Nanomolar to low Micromolar | Not Specified |

Table 2: In Vivo this compound Dosage for Preclinical Studies

| Animal Model | Dosage and Administration | Duration | Reference(s) |

| Mice | 14.5 mg/kg/day, subcutaneous injection | 28 days | [2] |

Experimental Protocols

Cell Culture of Multiple Myeloma (MM) Cell Lines (RPMI-8226 & U266)

This protocol outlines the culture of RPMI-8226 and U266 human multiple myeloma cell lines.

Materials:

-

RPMI-1640 Medium (ATCC 30-2001 or equivalent)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

RPMI-8226 (ATCC CCL-155) or U266 (ATCC TIB-196) cells

-

Sterile, vented T-75 culture flasks

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (to a final concentration of 10%). Add 5 mL of Penicillin-Streptomycin solution. Store at 4°C.

-

Thawing of Cryopreserved Cells:

-

Thaw the vial of cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

Monitor cell density and maintain cultures between 3 x 10^5 and 9 x 10^5 cells/mL.[4]

-

To subculture, aspirate a portion of the cell suspension, centrifuge at 125 x g for 7 minutes, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

-

For U266 cells, which can be loosely adherent, gently scrape or pipette to detach cells before splitting.

This compound Treatment Protocol

Materials:

-

This compound peptide

-

Sterile Dimethyl Sulfoxide (DMSO)

-

Complete growth medium

-

MM cell culture (from Protocol 1)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed MM cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow cells to attach and resume logarithmic growth (typically 24 hours).

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Include a vehicle control (DMSO-treated) at the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound-treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Procedure:

-

Following this compound treatment (Protocol 2), add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of DMSO to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-